Rhizoxin

lung cancer drug-resistant cytotoxicity

Procure Rhizoxin for your research on drug-resistant cancers. This 16-membered macrolide binds to the maytansine site on β-tubulin, retaining full potency against tumor models resistant to vinca alkaloids, cisplatin, and etoposide. It is a differentiated tool for SCLC/NSCLC research, demonstrating superior in vivo tumor suppression in resistant models compared to vincristine. Rhizoxin also serves as a validated probe for angiogenesis assays, exhibiting picomolar activity in endothelial tube formation, making it a critical asset for targeted oncology and anti-angiogenic drug discovery.

Molecular Formula C35H47NO9
Molecular Weight 625.7 g/mol
CAS No. 90996-54-6
Cat. No. B1680598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhizoxin
CAS90996-54-6
Synonymshizoxin
WF 1360B
WF 1360C
WF 1360E
WF 1360F
WF-1360
WF1360
Molecular FormulaC35H47NO9
Molecular Weight625.7 g/mol
Structural Identifiers
SMILESCC1C=CC2C(O2)(C(CC(OC(=O)C3C(O3)CC4CC1OC(=O)C4)C(C)C(C(=CC=CC(=CC5=COC(=N5)C)C)C)OC)O)C
InChIInChI=1S/C35H47NO9/c1-19(13-25-18-41-23(5)36-25)9-8-10-21(3)32(40-7)22(4)27-17-29(37)35(6)30(45-35)12-11-20(2)26-14-24(16-31(38)42-26)15-28-33(43-28)34(39)44-27/h8-13,18,20,22,24,26-30,32-33,37H,14-17H2,1-7H3/b9-8+,12-11+,19-13+,21-10+/t20-,22+,24+,26-,27+,28+,29+,30-,32+,33-,35-/m1/s1
InChIKeyOWPCHSCAPHNHAV-QIPOKPRISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityH2O < 1 (mg/mL)
MeOH > 50 (mg/mL)
CHC13 > 50 (mg/mL)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Rhizoxin (CAS 90996-54-6): Baseline Characterization for Research and Industrial Procurement


Rhizoxin is a 16-membered macrocyclic lactone antimitotic agent, originally isolated from the plant pathogenic fungus Rhizopus chinensis (now known to be produced by its endosymbiotic bacterium, Burkholderia rhizoxinica) [1]. It functions as a potent tubulin polymerization inhibitor by binding specifically to the maytansine-binding site on β-tubulin, leading to cell cycle arrest and cytotoxicity [2]. Rhizoxin has demonstrated broad-spectrum preclinical antitumor activity against various murine and human tumor models, including several vincristine- and doxorubicin-resistant sublines [3].

Why Rhizoxin Procurement Requires Differentiation from Vinca Alkaloids and Maytansinoids


Despite sharing a common target in tubulin polymerization, rhizoxin cannot be substituted by vinca alkaloids (e.g., vincristine, vinblastine, vindesine) or maytansinoids (e.g., ansamitocin P-3) due to critical differences in binding site topology, cross-resistance profiles, and downstream cellular effects. Rhizoxin binds to the distinct maytansine-binding site, not the vinca-binding site, resulting in a unique binding mode [1]. Critically, rhizoxin retains full activity against multiple tumor cell lines with acquired resistance to vinca alkaloids, cisplatin, and etoposide—a differentiating feature that generic tubulin inhibitors cannot provide [2]. Substituting rhizoxin with vinca alkaloids or maytansine would produce fundamentally different experimental outcomes in drug-resistant cancer models and angiogenesis assays [3].

Quantitative Evidence Guide for Rhizoxin Procurement and Selection


Rhizoxin vs. Cisplatin and Etoposide: Quantified Superior Cytotoxicity in Lung Cancer Cell Lines

Rhizoxin demonstrated nanomolar potency superior to cisplatin and etoposide in head-to-head comparative MTT assays using human lung cancer cell lines. In SCLC and NSCLC cell lines, rhizoxin exhibited IC50 values ranging from 0.408 nM to 1.56 nM, whereas cisplatin IC50 values ranged from 660 nM to 16,300 nM and etoposide IC50 values ranged from 275 nM to 31,300 nM [1]. Additionally, the sensitivity ratio (most sensitive to most resistant cell line) was <4-fold for rhizoxin versus >20-fold for cisplatin and >100-fold for etoposide [1]. Rhizoxin also showed complete non-cross-resistance: cisplatin-resistant SBC-3/CDDP and etoposide-resistant SBC-3/ETP sublines remained equally sensitive to rhizoxin as the parental line [1].

lung cancer drug-resistant cytotoxicity

Rhizoxin Overcomes Vincristine and Vindesine Resistance: Quantified Efficacy in Refractory Cancer Models

Rhizoxin demonstrates quantifiable superiority in overcoming vinca alkaloid resistance. Against vindesine-resistant human small-cell lung cancer H69/VDS cells, rhizoxin was approximately twice as active in vitro as against the parental H69 line [1]. In vivo, three intermittent intraperitoneal doses of rhizoxin reduced tumor volume in H69/VDS-bearing SCID mice more markedly than in H69-bearing mice; three weeks post-treatment, relative treated/untreated tumor volumes were 0.06 for H69/VDS versus 0.29 for H69 [1]. Preclinically, rhizoxin exhibited cytotoxic activity at approximately 10^-10 M concentrations against human tumor cell lines in vitro and showed absence of cross-resistance to vinca alkaloids in vivo against vincristine-resistant P388 leukemia and LXFS 650 SCLC xenografts [2]. In contrast, the ansamacrolide maytansine was not effective against these same resistant models [3].

drug resistance vinca alkaloids small cell lung cancer

Rhizoxin Binds the Maytansine Site, Not the Vinca Site: Quantitative Binding Affinity and Site-Specific Competition Data

Rhizoxin binds to the maytansine-binding site on β-tubulin with a dissociation constant (Kd) of 1.7 × 10^-7 M, which is distinct from the vinca alkaloid binding site [1]. Ansamitocin P-3 (a maytansine homolog) competitively inhibits rhizoxin binding with an inhibition constant (Ki) of 1.3 × 10^-7 M, whereas vinblastine inhibits rhizoxin binding non-competitively with a substantially higher Ki of 2.9 × 10^-6 M—approximately 22-fold weaker than ansamitocin P-3 [1]. Rhizoxin binding is completely independent of colchicine binding [1]. Unlike vinblastine, rhizoxin does not induce tubulin aggregation into spirals even at 2 × 10^-5 M, and rhizoxin strongly inhibits vinblastine-induced tau-dependent tubulin aggregation [1].

tubulin binding maytansine site binding affinity

Rhizoxin as a Quantified Inhibitor of Angiogenesis: Dose-Dependent Suppression in CAM and Endothelial Cell Assays

Rhizoxin demonstrates quantifiable anti-angiogenic activity that distinguishes it from other tubulin inhibitors lacking comparable effects. In the chick chorioallantoic membrane (CAM) assay, rhizoxin caused dose-dependent inhibition of embryonic angiogenesis with an ID50 of 2 ng (3.2 pmol) per egg [1]. In mouse dorsal air sac assays, rhizoxin (2 mg/kg i.p.) significantly suppressed M5076 tumor cell-induced neovascularization compared to vehicle alone (P < 0.05) [1]. In cultured endothelial cells, rhizoxin inhibited proliferation with IC50 values of 7 nM (bovine carotid artery), 5 nM (human umbilical vein), and 0.4 nM (human dermal microvascular) [2]. Furthermore, rhizoxin blocked tubular morphogenesis on Matrigel with IC50 values of 40 pM and 130 pM for HUVEC and HDMEC, respectively, and suppressed endothelial cell migration in the pM range [2].

angiogenesis endothelial cells anti-angiogenic

Rhizoxin Clinical Pharmacokinetics: Quantified Two-Compartment Profile and Dose Nonlinearity

Rhizoxin pharmacokinetics in mice and humans are best described by a two-compartment open model, providing critical parameters for experimental design. At a dose of 12 mg/m² in mice, rhizoxin exhibited a distribution half-life (t1/2α) of 4.4 ± 0.9 minutes and an elimination half-life (t1/2β) of 84 ± 20 minutes [1]. Rhizoxin pharmacokinetics were found to be nonlinear with respect to dose: AUC values were 1.3, 22.4, and 70.6 µM·minute at doses of 1.2, 6, and 12 mg/m², respectively [1]. The mouse LD10 was determined as 11.7 ± 0.7 mg/m², with LD50 of 14.7 ± 0.6 mg/m² [1]. In Phase I clinical studies, the maximum tolerated dose (MTD) in humans was 2.6 mg/m², with dose-limiting toxicities of neutropenia and mucositis [1].

pharmacokinetics clinical pharmacology dose-escalation

Rhizoxin as a Photoaffinity Probe Scaffold: Quantitative Utility for Tubulin Binding Site Mapping

Rhizoxin serves as a validated scaffold for developing fluorescent and photoaffinity probes to study the maytansine-binding site on tubulin. A photoreactive fluorescent probe (AD-RZX) and a fluorescent probe (D-RZX) were prepared by derivatization of rhizoxin [1]. Both D-RZX and AD-RZX bind tubulin in a mutually competitive manner with rhizoxin, confirming their binding to the rhizoxin site [1]. AD-RZX binds the rhizoxin site covalently after UV-irradiation, demonstrating its utility as a photoaffinity probe for labeling the rhizoxin-binding site [1]. This probe enabled identification of the rhizoxin-binding fragment as Met-363–Lys-379 on β-tubulin [2].

photoaffinity labeling chemical probe tubulin mapping

Evidence-Based Application Scenarios for Rhizoxin in Research and Industrial Settings


Drug-Resistant Lung Cancer Research: Overcoming Cisplatin, Etoposide, and Vinca Alkaloid Resistance

Rhizoxin is the preferred tubulin-targeting agent for research programs investigating small cell lung cancer (SCLC) and non-small cell lung cancer (NSCLC) models with acquired resistance to first-line chemotherapeutics. Head-to-head comparative data demonstrate that rhizoxin retains nanomolar potency (IC50 0.408–1.56 nM) against SCLC and NSCLC cell lines that are 700- to 1,000-fold less sensitive to cisplatin and etoposide . Critically, cisplatin-resistant SBC-3/CDDP and etoposide-resistant SBC-3/ETP sublines remain equally sensitive to rhizoxin as their parental counterparts, confirming non-cross-resistance . For vincristine- or vindesine-resistant models, rhizoxin is approximately twice as active in vitro and achieves superior in vivo tumor growth suppression (relative tumor volume 0.06 for resistant vs 0.29 for sensitive tumors) .

Anti-Angiogenic and Vascular Biology Research: Quantified Endothelial Cell Inhibition

Rhizoxin is a validated tool compound for angiogenesis research requiring dual anti-mitotic and anti-angiogenic activity. In CAM assays, rhizoxin achieves an ID50 of 2 ng (3.2 pmol) per egg for inhibiting embryonic angiogenesis . In cultured endothelial cells, rhizoxin inhibits proliferation with IC50 values as low as 0.4 nM (HDMEC) and blocks tubular morphogenesis on Matrigel with IC50 values of 40–130 pM . This sub-nanomolar to picomolar potency against angiogenic functions positions rhizoxin as a more quantitatively defined alternative to other epoxide-containing microbial angiogenesis inhibitors such as eponemycin, radicicol, depudecin, and AGM-1470 .

Tubulin Binding Site Mapping and Mechanistic Studies: Maytansine-Site Probe Development

Rhizoxin serves as an essential scaffold for developing chemical probes targeting the maytansine-binding site on β-tubulin. Validated photoaffinity and fluorescent derivatives (AD-RZX and D-RZX) have been synthesized from rhizoxin and demonstrate competitive binding to the rhizoxin site, with AD-RZX enabling covalent labeling upon UV irradiation . This tool has enabled precise mapping of the rhizoxin-binding fragment to Met-363–Lys-379 on β-tubulin . For researchers studying tubulin pharmacology or developing novel maytansine-site ligands, rhizoxin provides a structurally validated and mechanistically distinct starting point relative to maytansine-derived probes .

Preclinical Oncology Pharmacology: Broad-Spectrum Xenograft and Syngeneic Tumor Model Evaluation

Rhizoxin is a validated positive control or test compound for evaluating antitumor efficacy across diverse preclinical models. Rhizoxin has demonstrated in vivo antitumor activity in murine P388 and L1210 leukemias, B16 melanoma, M5076 sarcoma, and 5 out of 9 human solid tumor xenografts including LOX melanoma, MX-1 breast cancer, and A549 NSCLC . The compound shows schedule-dependent activity with improved efficacy upon prolonged or repeated administration . Pharmacokinetic parameters (t1/2α = 4.4 min, t1/2β = 84 min, nonlinear AUC) provide a defined basis for dosing regimen design . Notably, rhizoxin exhibits activity against vincristine- and doxorubicin-resistant leukemia lines, enabling evaluation of tubulin-targeting strategies in refractory disease settings .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rhizoxin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.